molecular formula C22H20N6O3 B2513282 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251673-92-3

5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2513282
CAS No.: 1251673-92-3
M. Wt: 416.441
InChI Key: VATKVPBORYPHSU-UHFFFAOYSA-N
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Description

The compound 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a polyheterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-dione core fused with a 1,2,4-oxadiazole moiety. Key structural attributes include:

  • 3,4-Dimethylphenyl substituent at position 5, contributing steric bulk and lipophilicity.
  • Triazole-dione system, which is common in pharmacologically active compounds due to its hydrogen-bonding capacity .

Structural characterization methods like NMR, IR, and X-ray crystallography (using SHELX/ORTEP software) are standard for such compounds .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-12-4-7-15(8-5-12)20-23-17(31-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)16-9-6-13(2)14(3)10-16/h4-10,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKVPBORYPHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps. The synthetic route typically starts with the preparation of the core pyrrolo[3,4-d][1,2,3]triazole structure, followed by the introduction of the oxadiazole and dimethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on current research findings and insights from diverse sources.

Pharmaceutical Applications

The compound's structural features indicate potential as a pharmacological agent. Research has shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant anti-inflammatory and anticancer activities. For instance, similar compounds have been studied for their ability to inhibit tumor growth and modulate immune responses .

Studies have suggested that compounds containing oxadiazole rings possess antimicrobial properties. The specific arrangement of substituents in this compound may enhance its efficacy against various pathogens. Preliminary assays indicate that related compounds can inhibit bacterial growth and show promise as antifungal agents .

Material Science

The unique chemical structure allows for exploration in material science applications, particularly in the development of organic semiconductors and sensors. The electronic properties of the pyrrolo-triazole framework can be tailored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research into similar compounds has demonstrated their utility in enhancing charge transport properties .

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various chemical pathways, including cyclization reactions involving oxadiazoles and triazoles. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its structure and confirm purity .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related triazole compound, demonstrating its ability to induce apoptosis in cancer cells through caspase activation pathways. The findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial effects of oxadiazole derivatives against gram-positive and gram-negative bacteria. Results indicated that certain structural modifications led to increased activity against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3,4-Dimethylphenyl; 4-methylphenyl-oxadiazolylmethyl Not reported (inferred: potential antimicrobial)
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-pyrrolo[3,4-d]isoxazole-4,6-dione Pyrrolo[3,4-d]isoxazole-dione Chlorophenyl, dimethylaminophenyl, methylphenyl Structural analog (no activity reported)
3-[5-(4-Methoxyphenyl)-pyrrolo-thiazolo-pyrimidinyl]-5H-triazolo-thiadiazin-6(7H)-one Triazolo-thiadiazine fused system 4-Methoxyphenyl, thiadiazinone Anticancer, antinociceptive (inferred)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole-thiol Pyrazole, phenyl Antioxidant, antimicrobial

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to the methoxyphenyl (electron-donating) or chlorophenyl (electron-withdrawing) groups in analogs .
  • Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole moiety in the target compound may offer greater metabolic stability than thiadiazole-containing analogs .
  • Triazole-Dione vs. Triazole-Thiol : The triazole-dione core facilitates hydrogen bonding, whereas triazole-thiol derivatives exhibit redox-mediated antioxidant activity .
Analytical and Computational Tools
  • Structural Elucidation : NMR and IR are standard for confirming substituent placement (), while X-ray crystallography (using SHELX/ORTEP) resolves complex stereochemistry .
  • Density Functional Theory (DFT): Not mentioned in evidence but commonly used to predict electronic properties and reactivity of triazole derivatives.

Biological Activity

The compound 5-(3,4-dimethylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel structure in medicinal chemistry due to its unique combination of heterocyclic frameworks. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolo-triazole core with oxadiazole and phenyl substituents that may enhance its pharmacological properties. The molecular formula is C24H24N4O2C_{24}H_{24}N_4O_2, and its molecular weight is approximately 400.47296 g/mol. Such structural characteristics are often associated with diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The oxadiazole derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Inhibition of TP can lead to reduced angiogenesis and improved therapeutic outcomes in various cancers such as breast and colorectal cancers .

Case Study:
A study conducted by Redda et al. explored the synthesis of oxadiazole derivatives and their biological efficacy. The results demonstrated that modifications on the oxadiazole ring significantly affected the cytotoxicity against cancer cell lines. Notably, derivatives with electron-withdrawing groups displayed enhanced activity .

Anti-inflammatory Activity

The incorporation of the pyrrole and triazole rings has been linked to anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings:
A comparative analysis of various pyrrole derivatives showed that those containing oxadiazole exhibited superior anti-inflammatory activity in vitro. The mechanism was attributed to their ability to downregulate inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

  • Substituents on the phenyl rings: The presence of methyl groups (as seen in this compound) has been shown to enhance lipophilicity and biological activity.
  • Oxadiazole position: Variations in the position of the oxadiazole group can significantly alter the compound's interaction with biological targets.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerTP inhibition
Anti-inflammatoryCytokine modulation
CytotoxicityCell line studies

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